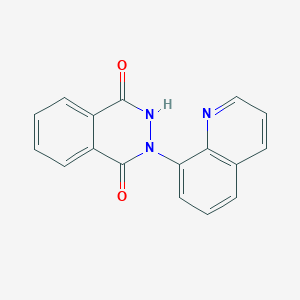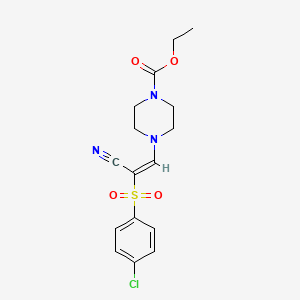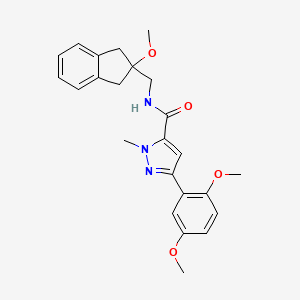![molecular formula C21H21ClN2O3S B2492654 N-[1-(4-butoxyphenyl)ethyl]-1-(pyrrolidin-1-ylsulfonyl)piperidine-3-carboxamide CAS No. 1251680-94-0](/img/structure/B2492654.png)
N-[1-(4-butoxyphenyl)ethyl]-1-(pyrrolidin-1-ylsulfonyl)piperidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound mentioned is a complex organic molecule, potentially interesting for its biological activity given the presence of functional groups such as carboxamide, sulfonyl, and piperidine, which are often seen in pharmacologically active molecules. Research in medicinal chemistry frequently explores compounds with these moieties for their interactions with biological targets.
Synthesis Analysis
The synthesis of complex organic molecules like this typically involves multi-step organic reactions, starting from simpler precursors. Key steps might include the formation of the piperidine ring, introduction of the sulfonyl group, and final assembly with the carboxamide functionality. Each step requires careful selection of reagents, solvents, and conditions to achieve the desired selectivity and yield. While not specific to the compound , studies on similar compounds provide insight into possible synthetic routes and challenges (Shim et al., 2002).
Molecular Structure Analysis
Determining the molecular structure of organic compounds is crucial for understanding their properties and reactivity. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly employed. The molecular structure impacts the compound's interaction with biological targets, solubility, and overall biological activity. For instance, studies on structurally related compounds can shed light on conformational preferences and electronic structure, which are key for activity (Ban et al., 2023).
科学的研究の応用
Molecular Interaction and Receptor Binding
One study explored the molecular interaction of a structurally related antagonist, highlighting the compound's binding to specific receptors. Through conformational analysis and 3D-quantitative structure-activity relationship (QSAR) models, it was demonstrated how structural analogs of the compound might bind and interact with receptors, suggesting potential applications in designing receptor-specific drugs (Shim et al., 2002).
Synthetic Methodologies and Chemical Reactions
Several studies have been conducted on reactions involving similar sulfone and carboxamide structures, providing insights into synthetic routes and methodologies:
The synthesis of acyclic N-acyliminium ions leading to pyrrolidines and piperidines related to proline and pipecolic acid derivatives was explored. This work contributes to the understanding of intramolecular reactions and could aid in the synthesis of complex organic molecules (Mooiweer et al., 1987).
Research into the synthesis of dihydropyrrolizines and tetrahydroindolizines from enaminones using silica gel and microwave heating sheds light on new cyclization methods that could be applied to the synthesis of compounds with similar structures (Klintworth et al., 2021).
A study on the phosphine-catalyzed [4 + 2] annulation to synthesize highly functionalized tetrahydropyridines presents a new annulation method that could potentially be applied to the synthesis of N-[1-(4-butoxyphenyl)ethyl]-1-(pyrrolidin-1-ylsulfonyl)piperidine-3-carboxamide (Zhu et al., 2003).
Antimicrobial and Immunobiological Activity
A study on ethyl-1-(4-aminosulfonylphenyl)-5-aryl-3-hydroxy-2-oxo-3-pyrroline-4-carboxylates, which share a similar sulfonamide group with the compound , showed these compounds possess antimicrobial and immunobiological activity. This suggests potential for N-[1-(4-butoxyphenyl)ethyl]-1-(pyrrolidin-1-ylsulfonyl)piperidine-3-carboxamide in antimicrobial research (Гейн et al., 2015).
Electropolymerization and Material Science
The synthesis and electropolymerization of compounds with functional groups similar to N-[1-(4-butoxyphenyl)ethyl]-1-(pyrrolidin-1-ylsulfonyl)piperidine-3-carboxamide indicate potential applications in material science, particularly in creating polymer films with specific properties (Lengkeek et al., 2010).
作用機序
特性
IUPAC Name |
[6-chloro-4-(3,5-dimethylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O3S/c1-14-9-15(2)11-17(10-14)24-13-20(21(25)23-7-3-4-8-23)28(26,27)19-6-5-16(22)12-18(19)24/h5-6,9-13H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMOPFJGFSNVTFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)Cl)C(=O)N4CCCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-butoxyphenyl)ethyl]-1-(pyrrolidin-1-ylsulfonyl)piperidine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(3,5-Dimethylpyridin-2-yl)ethyl]prop-2-enamide](/img/structure/B2492573.png)

![Methyl (E)-4-[1-(5-methyl-1-phenylpyrazol-4-yl)ethylamino]-4-oxobut-2-enoate](/img/structure/B2492575.png)
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2492576.png)
![(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2492578.png)
![(S)-7-chloro-5-((1-phenylethyl)thio)thiazolo[4,5-d]pyrimidin-2-amine](/img/structure/B2492579.png)
![2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(5-chloro-2,4-dimethoxyphenyl)acetamide](/img/structure/B2492580.png)


![2-[(2,5-Dimethylphenyl)methyl]-6-(furan-2-ylmethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2492587.png)


![3,9-Dimethyl-1,7-bis(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2492593.png)